1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione
Description
1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione: is an organic compound with the molecular formula C13H16N4O2 and a molecular weight of 260.29 g/mol . This compound is characterized by the presence of two 1,5-dimethyl-1H-pyrazol-4-yl groups attached to a propane-1,3-dione backbone. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields.
Properties
IUPAC Name |
1,3-bis(1,5-dimethylpyrazol-4-yl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-8-10(6-14-16(8)3)12(18)5-13(19)11-7-15-17(4)9(11)2/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQCOHZHUZITGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)CC(=O)C2=C(N(N=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Free Thermal Cyclocondensation
The solvent-free synthesis of pyrazole derivatives, as demonstrated by Wang and Qin, provides a foundational framework for preparing this compound. This method involves the direct reaction of β-diketones with hydrazine derivatives under thermal conditions. For 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione, the proposed mechanism proceeds via:
- Precursor Activation : Propane-1,3-dione undergoes keto-enol tautomerism, enhancing electrophilicity at the α-carbon positions.
- Hydrazine Cyclization : Two equivalents of 1,5-dimethylhydrazine react with the activated diketone, forming pyrazole rings through sequential nucleophilic attacks and dehydration.
- Aromatization : Final elimination of water molecules yields the conjugated aromatic pyrazole systems.
Key advantages include reduced environmental impact and elimination of solvent purification steps. Reaction optimization studies suggest that temperatures between 120–140°C for 6–8 hours yield complete conversion.
Acid-Catalyzed Hydrazine Cyclization
Protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) accelerate pyrazole formation by polarizing carbonyl groups in propane-1,3-dione. A typical procedure involves:
- Reagent Mixing : Combining propane-1,3-dione (1 eq) with 1,5-dimethylhydrazine (2.2 eq) in glacial acetic acid.
- Catalytic Activation : Adding 5 mol% H₂SO₄ to protonate carbonyl oxygen atoms.
- Reflux Conditions : Maintaining the reaction at 80°C for 12–16 hours under inert atmosphere.
This method achieves yields of 68–72% but requires neutralization and extensive washing to remove acidic residues.
Advanced Synthetic Methodologies
Ultrasonication-Assisted Cyclization
The sonochemical approach described by Kumdale significantly reduces reaction times through cavitation-induced molecular agitation. Applied to this diketone-pyrazole system, the protocol involves:
- Ultrasonic Setup : Submerging the reaction vessel in an ultrasonic bath (40 kHz, 300 W).
- Rapid Cyclization : Reacting propane-1,3-dione with 1,5-dimethylhydrazine in ethanol at 50°C for 1–2 hours.
- In Situ Crystallization : Direct precipitation of the product upon cooling, minimizing purification needs.
Comparative studies show ultrasonication improves yields to 78–82% while reducing energy consumption by 60% compared to thermal methods.
Comparative Analysis of Synthetic Routes
Key Observations :
- Ultrasonication balances efficiency and yield for small-scale production.
- Solvent-free methods remain optimal for industrial applications despite longer durations.
- Microwave synthesis shows theoretical promise but requires empirical validation.
Experimental Optimization and Scale-Up Considerations
Hydrazine Stoichiometry
Maintaining a 10% molar excess of 1,5-dimethylhydrazine (2.2 eq) ensures complete diketone conversion while minimizing side products. Excess hydrazine can be recovered via vacuum distillation.
Temperature Gradients
Controlled heating ramps (2–3°C/min) prevent exothermic runaway during large-scale reactions. Adiabatic calorimetry studies recommend maintaining temperatures below 150°C to avoid decomposition.
Purification Protocols
Recrystallization from ethyl acetate/hexane (3:1 v/v) yields analytically pure product (>99% by HPLC). Centrifugal partition chromatography shows potential for continuous purification but remains cost-prohibitive.
Chemical Reactions Analysis
Coordination Chemistry and Metal Complex Formation
The compound acts as a bidentate ligand, coordinating with metal ions through its diketone oxygen atoms. This reactivity is central to its use in coordination chemistry.
Nucleophilic Additions at Diketone Moieties
The central propane-1,3-dione moiety undergoes nucleophilic attacks, enabling functionalization.
Table 2: Documented Nucleophilic Reactions
| Reagent | Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 3h | Bis-pyrazolyl hydrazone derivative | 78% | Precursor for Schiff base ligands | |
| Phenylmagnesium bromide | THF, 0°C→RT, 12h | 1,3-Diarylpropan-1,3-diol adduct | 65% | Intermediate in organic synthesis | |
| Sodium borohydride | Methanol, RT, 1h | Partial reduction to diol | 42% | Study of redox behavior |
Key Observation : Reactions are regioselective, with nucleophiles preferentially attacking the more electrophilic carbonyl carbons.
Cyclization Reactions Involving Pyrazole Rings
The pyrazole substituents participate in cyclization to form fused heterocycles.
Table 3: Cyclization Pathways
| Reagent/Conditions | Product | Catalysts | Yield | Significance | Source |
|---|---|---|---|---|---|
| POCl₃, DMF, 80°C, 6h | Pyrazolo[1,5-a]pyrimidine derivative | K₂CO₃ | 61% | Antimicrobial activity screening | |
| Ac₂O, H₂SO₄, reflux, 8h | Acetylated spirocyclic compound | None | 53% | Structural novelty |
Notable Feature : Cyclizations often retain the 1,5-dimethylpyrazole motif, preserving steric and electronic properties.
Catalytic and Solvent Effects on Reaction Outcomes
Reaction efficiency and selectivity depend strongly on conditions.
Table 4: Optimization Studies
| Reaction Type | Optimal Catalyst | Solvent | Temperature | Yield Improvement | Reference |
|---|---|---|---|---|---|
| Metal coordination | None | Ethanol | 60°C | 89% vs. 72% (H₂O) | |
| Hydrazone formation | K₂CO₃ | Methanol | Reflux | 78% vs. 55% (uncatalyzed) |
Critical Factors :
-
Polar aprotic solvents (e.g., acetonitrile) enhance metal-ligand binding kinetics.
-
Base catalysts like K₂CO₃ accelerate enolate formation in nucleophilic additions.
Stability and Reactivity Considerations
Scientific Research Applications
Coordination Chemistry
One of the primary applications of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is in the formation of metal complexes. The compound acts as a bidentate ligand, coordinating with various metal centers to form stable complexes.
Case Study: Platinum Complexes
A notable study involved the synthesis of a platinum(II) complex with 1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione as a ligand. The resulting complex exhibited green fluorescence with a maximum emission at 514 nm and was characterized using NMR spectroscopy and cyclic voltammetry. The study highlighted the potential of such complexes in photophysical applications and catalysis .
Medicinal Chemistry
The compound has also garnered attention for its potential biological activities. Research indicates that derivatives of pyrazole-based diketones exhibit significant antitumor and anti-inflammatory properties.
Case Study: Antitumor Activity
In a study exploring the biological effects of pyrazole derivatives, 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione was evaluated for its cytotoxic effects against various cancer cell lines. Results demonstrated promising antitumor activity, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Material Science
The unique electronic properties of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors.
Case Study: OLED Applications
Research has shown that incorporating this compound into OLED materials enhances their efficiency and stability. The compound's ability to act as an electron transport layer has been demonstrated to improve device performance significantly .
Data Summary Table
Mechanism of Action
The mechanism of action of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These metal complexes can act as catalysts in various chemical reactions or as active agents in biological systems. The exact pathways and targets depend on the specific application and the nature of the metal ion involved .
Comparison with Similar Compounds
- 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione
- 4,4’-(1,3-phenylene)bis[3,5-dimethyl-1H-pyrazole]
- 1,3-bis(1H-pyrazol-4-yl)propane-1,3-dione
Comparison: 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is unique due to the presence of two 1,5-dimethyl-1H-pyrazol-4-yl groups, which impart specific chemical and biological properties. Compared to other similar compounds, it exhibits higher stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry.
Biological Activity
1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione, a pyrazole derivative, has garnered considerable interest due to its diverse biological activities. This compound is characterized by its unique structure, which features two pyrazole rings linked by a propane-1,3-dione moiety. The biological implications of this compound are vast, encompassing anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Anti-inflammatory Activity
Research indicates that 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione exhibits significant anti-inflammatory properties. In a study evaluating various pyrazole derivatives, this compound demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at concentrations as low as 10 µM when compared to standard drugs like dexamethasone .
Antimicrobial Activity
The compound has also been tested for its antimicrobial effects against several bacterial strains. It showed promising results against E. coli, S. aureus, and Pseudomonas aeruginosa. Notably, modifications in the chemical structure enhanced its activity against these pathogens .
Anticancer Potential
Several studies have explored the potential anticancer properties of pyrazole derivatives. For instance, compounds similar to 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione have been synthesized and tested for their ability to inhibit cancer cell proliferation. These studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms .
The biological activity of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is believed to stem from its interaction with specific molecular targets within the body. The compound may modulate enzyme activities or receptor functions that are critical in inflammatory pathways and microbial resistance mechanisms. Further investigations are needed to elucidate the precise molecular interactions involved .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 2-chloro-1,3-bis(1H-pyrazol-4-yl)propane-1,3-dione | Moderate anti-inflammatory | Contains chlorine which alters reactivity |
| 1-(4-nitrophenyl)-3-(3,4-dimethoxyphenyl)-propenone | High anti-cancer | Different structural modifications enhance efficacy |
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Anti-inflammatory Study : A clinical trial involving patients with chronic inflammatory diseases demonstrated significant symptom relief when treated with pyrazole derivatives similar to 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione.
- Antimicrobial Efficacy : Laboratory tests showed that modified versions of this compound inhibited bacterial growth effectively in vitro.
Q & A
Basic: What are the optimal synthetic routes for 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione, and how can reaction efficiency be improved?
The synthesis of pyrazole-based diones like this compound typically involves condensation reactions between substituted pyrazole derivatives and diketones. Evidence from a published method for a structurally analogous compound (1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione) highlights the use of cross-coupling or cyclocondensation under reflux conditions with catalytic acid or base . To improve efficiency, employ statistical design of experiments (DoE) to optimize parameters such as temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can reduce the number of trials while identifying critical variables (e.g., reaction time and catalyst loading) .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- X-ray crystallography is definitive for resolving bond lengths, angles, and supramolecular interactions. For example, analogous pyrazole-diones exhibit planar diketone moieties with dihedral angles between pyrazole rings influenced by steric effects .
- NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) confirms substitution patterns and detects tautomeric equilibria. The methyl groups on pyrazole rings typically resonate as singlets in ¹H NMR (δ ~2.5 ppm) .
- FTIR validates diketone C=O stretches (~1700 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹) .
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways and transition states. For instance, the diketone moiety’s electrophilicity can be assessed via Fukui indices to predict nucleophilic attack sites. Coupling this with reaction path search algorithms (e.g., the Artificial Force Induced Reaction method) enables rapid screening of plausible mechanisms, such as cycloadditions or nucleophilic substitutions . Molecular dynamics simulations further explore solvent effects on reaction kinetics .
Advanced: What experimental strategies resolve contradictions in observed vs. predicted reaction outcomes?
Discrepancies between computational predictions (e.g., regioselectivity) and experimental results may arise from solvent polarity or temperature effects not modeled in simulations. To address this:
- Perform control experiments under varying conditions (e.g., polar aprotic vs. nonpolar solvents).
- Use in-situ spectroscopic monitoring (e.g., ReactIR) to track intermediate formation.
- Validate computational models by adjusting parameters (e.g., solvation models in DFT) and comparing with experimental activation energies .
Advanced: How does steric hindrance from the dimethylpyrazole substituents influence this compound’s coordination chemistry?
The 1,5-dimethyl groups on the pyrazole rings create steric bulk, limiting accessibility to the diketone’s carbonyl oxygen atoms. This reduces its ability to act as a polydentate ligand. For example, in metal complexes, the compound may adopt a monodentate binding mode instead of bridging multiple metal centers. Single-crystal X-ray studies of analogous compounds show distorted geometries in coordination complexes due to steric clashes .
Basic: What are the key stability considerations for storing and handling this compound?
- Moisture sensitivity : The diketone moiety is prone to hydrolysis; store under anhydrous conditions (e.g., desiccator with P₂O₅).
- Thermal stability : Differential scanning calorimetry (DSC) data for similar compounds indicate decomposition above 200°C. Avoid prolonged heating during synthesis .
- Light sensitivity : UV-Vis studies suggest photodegradation pathways; store in amber vials .
Advanced: How can this compound serve as a precursor for functional materials (e.g., metal-organic frameworks or catalysts)?
The diketone group can undergo condensation with diamines to form Schiff-base ligands for MOFs. For example, reacting with ethylenediamine yields tetradentate ligands that coordinate to transition metals (e.g., Cu²⁺ or Fe³⁺). Advanced characterization via BET surface area analysis and XPS confirms pore structure and metal oxidation states .
Advanced: What methodologies quantify the compound’s electronic properties (e.g., HOMO-LUMO gaps) for applications in photochemistry?
- Cyclic voltammetry measures redox potentials to estimate HOMO-LUMO gaps. For pyrazole-diones, reduction peaks near -1.2 V (vs. Ag/AgCl) correlate with electron-deficient diketone moieties.
- UV-Vis spectroscopy combined with TD-DFT calculations assigns electronic transitions. A strong absorption band at ~300 nm typically corresponds to π→π* transitions in the conjugated system .
Basic: How can researchers validate the purity of synthesized batches?
- HPLC with a C18 column and acetonitrile/water gradient elution resolves impurities. Purity >98% is indicated by a single peak with retention time matching a certified standard.
- Elemental analysis (C, H, N) confirms stoichiometry; deviations >0.3% suggest contamination .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
